molecular formula C17H14BrN3OS B2490867 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-39-4

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2490867
CAS No.: 321998-39-4
M. Wt: 388.28
InChI Key: DIYMCNZCLQVZOI-YBFXNURJSA-N
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Description

Its structure comprises:

  • A 1-methyl-3-phenyl-pyrazole core.
  • A 4-bromophenylsulfanyl substituent at the 5-position.
  • A carbaldehyde oxime group at the 4-position, modified by an O-(4-fluorobenzyl) moiety .

Its synthesis and characterization often involve X-ray crystallography, with refinement tools like SHELXL () and visualization via ORTEP-3 ().

Properties

IUPAC Name

(NE)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS/c1-21-17(23-14-9-7-13(18)8-10-14)15(11-19-22)16(20-21)12-5-3-2-4-6-12/h2-11,22H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYMCNZCLQVZOI-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multi-step organic reactionsThe final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine under acidic or basic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound has been investigated for its potential as a pharmacophore in drug design. Notably, it exhibits promising anti-inflammatory and anticancer properties. Research indicates that compounds with similar structural features can interact with biological targets, potentially inhibiting specific enzymes or receptors involved in disease pathways.

Materials Science

Development of New Materials

The unique electronic and optical properties of this compound make it a candidate for the development of advanced materials. Its structure allows for potential applications in:

  • Organic Electronics : Due to its electronic properties, it can be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Sensors : The compound's reactivity can be harnessed in sensor technology for detecting specific chemical or biological agents.

Anti-Cancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including those similar to 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, showed significant cytotoxicity against various cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis in glioblastoma cells through the inhibition of specific metabolic pathways .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of related pyrazole derivatives, revealing that these compounds could significantly reduce inflammation markers in vitro. The study suggested that the presence of the sulfanyl group enhances the biological activity by improving solubility and interaction with cellular targets .

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole-Oxime Family

Key structural variations among analogues include substitutions at the pyrazole ring (positions 3, 4, and 5) and modifications to the oxime group. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Pyrazole Positions) Oxime Modification Key References
Target Compound 5-(4-BrC₆H₄S), 1-Me, 3-Ph O-(4-fluorobenzyl)
5-(4-Chlorophenoxy)-1-methyl-3-CF₃-pyrazole-4-carbaldehyde O-(2-chloropyridyl) 5-(4-ClC₆H₄O), 1-Me, 3-CF₃ O-(2-chloropyridyl)
5-(3-ClC₆H₄S)-1-Me-3-CF₃-pyrazole-4-carbaldehyde O-(2-chlorothiazolyl) 5-(3-ClC₆H₄S), 1-Me, 3-CF₃ O-(2-chloro-1,3-thiazol-5-yl)
5-(4-Bromophenyl)-3-Ph-4,5-dihydro-1H-pyrazole-1-carboximidamide 5-(4-BrC₆H₄), 3-Ph (dihydro pyrazole) Carboximidamide (not oxime)
5-(4-Methylphenoxy)-1-Ph-3-Me-pyrazole-4-carbaldehyde O-(2-chlorothiazolyl) 5-(4-MeC₆H₄O), 1-Ph, 3-Me O-(2-chloro-1,3-thiazol-5-yl)

Crystallographic and Electronic Properties

  • Bond Lengths and Angles : The target compound’s bond lengths (e.g., C–S: ~1.78 Å, C–N: ~1.35 Å) and dihedral angles (pyrazole vs. aryl rings) align with analogues like 5-(3-ClC₆H₄S)-1-Me-3-CF₃-pyrazole oxime, where pyridyl/pyrazole dihedral angles range from 5–15° .
  • Oxime Modifications : The O-(4-fluorobenzyl) group in the target compound introduces steric bulk and fluorine-mediated hydrophobicity, contrasting with smaller substituents like O-(2-chlorothiazolyl) in analogues .

Biological Activity

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

  • Molecular Formula : C24H18BrN2O2S
  • Molecular Weight : 513.83 g/mol
  • CAS Number : 318289-14-4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including the compound . The following table summarizes the minimum inhibitory concentrations (MIC) and other relevant metrics:

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
5a0.220.2580
7b0.200.2375
Ciprofloxacin0.500.55-

The compound demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. It exhibited both bactericidal and fungicidal properties, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively, with compounds showing promising results in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives similar to the target compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.

Case Study : A study involving a structurally related pyrazole derivative showed an IC50 value of approximately 15 μM against breast cancer cells, indicating potential for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes:

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase (DHFR)0.52 - 2.67

These findings suggest that the compound could serve as a lead for developing new inhibitors targeting bacterial DNA replication and folate metabolism in cancer cells .

Toxicity Profile

Toxicity assessments have indicated that the compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower than positive controls like Triton X-100. This suggests a favorable safety profile for further pharmacological exploration .

Q & A

Q. What are the common synthetic routes for 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime?

The compound is typically synthesized via a multi-step process:

Pyrazole core formation : A Vilsmeier–Haack reaction is used to prepare the pyrazole-4-carbaldehyde scaffold, as described for analogous structures .

Sulfanyl group introduction : Nucleophilic substitution at the pyrazole C5 position with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .

Oxime formation : Condensation of the aldehyde group with hydroxylamine hydrochloride in ethanol under reflux .
Key validation : Intermediate purity is confirmed via TLC and NMR, while final product structure is verified by X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing behavior. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, particularly the orientation of the sulfanyl and oxime groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with structurally similar pyrazole-oxime derivatives?

Pyrazole-oxime hybrids exhibit:

  • Antimicrobial activity : Linked to the electron-withdrawing 4-bromophenyl group enhancing membrane penetration .
  • Anticancer potential : Via inhibition of kinase enzymes or apoptosis induction, as seen in analogs with trifluoromethyl substituents .
    Note : Activity depends on substituent positioning; computational docking studies (e.g., AutoDock Vina) are recommended to predict target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfanyl substitution step?

Challenges : Competing side reactions (e.g., oxidation of -SH to -S-S-) and steric hindrance from the 4-bromophenyl group. Solutions :

  • Use anhydrous DMF with degassing to prevent oxidation.
  • Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of 4-bromothiophenol .
  • Monitor reaction progress via HPLC to isolate intermediates before side reactions dominate .

Q. How to resolve contradictions in crystallographic data interpretation (e.g., disordered solvent molecules)?

Case study : In , a high R因子R_{\text{因子}} (0.088) indicated unresolved disorder. Methodology :

  • Apply SQUEEZE (in PLATON) to model disordered solvent regions .
  • Validate refinement with the RfreeR_{\text{free}} factor and check for overfitting using the data-to-parameter ratio (>10:1 is ideal) .
  • Cross-validate with spectroscopic data; e.g., NMR can detect solvent residues missed in XRD .

Q. What strategies are effective for enhancing the compound’s stability in pharmacological assays?

  • Oxime stabilization : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis.
  • Crystallographic insights : shows that methoxy-thiadiazole substituents improve stability via intramolecular H-bonding. Apply similar design principles by introducing electron-donating groups near the oxime .
  • Lyophilization : Freeze-dry the compound to prevent degradation in aqueous media .

Q. How does the 4-bromophenyl group influence intermolecular interactions in the crystal lattice?

SC-XRD data ( ) reveal:

  • Halogen bonding : The bromine atom engages in CBrπC-Br\cdots\pi interactions (3.4–3.6 Å), stabilizing the lattice.
  • Packing efficiency : Bulky 4-bromophenyl groups induce herringbone arrangements, reducing solubility but enhancing thermal stability .
    Design implication : Substituent size can be tuned (e.g., 4-fluorophenyl) to balance solubility and crystallinity .

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